- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Cas no 914913-88-5 (Palomid 529)

Palomid 529 structure
Nombre del producto:Palomid 529
Número CAS:914913-88-5
MF:C24H22O6
Megavatios:406.427887439728
MDL:MFCD18633224
CID:822503
PubChem ID:11998575
Palomid 529 Propiedades químicas y físicas
Nombre e identificación
-
- Palomid 529
- Palomid 529 (P529)
- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one
- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
- P529
- P-529
- Palomid 529,P529
- Palomid-529
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one
- SG 00529
- Palomid529
- AK160239
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one
- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)
- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one
- DFN 529
- P 529
- RES 529
- CHEMBL2141712
- CS-0258
- AC-31523
- DB12812
- HMS3673G05
- BCP02474
- EX-A254
- AKOS024463339
- J-519339
- BRD-A50998626-001-02-1
- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- HMS3655L14
- NSC-801008
- 914913-88-5
- BCP9001049
- AS-16573
- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one
- MFCD18633224
- Palomid 529 (P529)?
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one
- XV9409EWG4
- NSC775306
- NCGC00263125-10
- NCGC00263125-01
- SDCCGSBI-0654446.P001
- CCG-268719
- Q27294013
- SW219676-1
- SMR004702956
- NSC801008
- RES-529
- UNII-XV9409EWG4
- SCHEMBL290034
- Palomid 529 (P-529, SG00-529)
- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
- GLXC-03197
- SG00529
- SG-00529
- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one
- BCPP000131
- SB16564
- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one
- DTXSID601026005
- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE
- s2238
- NSC-775306
- MLS006011187
- HY-14581
-
- MDL: MFCD18633224
- Renchi: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
- Clave inchi: YEAHTLOYHVWAKW-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1
Atributos calculados
- Calidad precisa: 406.14200
- Masa isotópica única: 406.14163842g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 574
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 74.2
- Xlogp3: 4
Propiedades experimentales
- Denso: 1.280
- Disolución: DMSO: soluble10mg/mL, clear
- PSA: 78.13000
- Logp: 4.59570
Palomid 529 Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H301
- Declaración de advertencia: P301+P310
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Rtecs:HP8756500
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:Ⅲ
- Nivel de peligro:6.1
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Palomid 529 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14581-10mg |
Palomid 529 |
914913-88-5 | 99.47% | 10mg |
¥800 | 2024-05-24 | |
TRC | P165000-5mg |
Palomid 529 |
914913-88-5 | 5mg |
$81.00 | 2023-05-17 | ||
Ambeed | A602029-1mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 1mg |
$12.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |
Palomid 529, |
914913-88-5 | ≥98% | 50mg |
¥7521.00 | 2023-09-05 | |
Ambeed | A602029-10mg |
8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |
914913-88-5 | 98+% | 10mg |
$43.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |
Palomid 529 |
914913-88-5 | 98% | 500mg |
¥19328.00 | 2023-09-09 | |
TRC | P165000-25mg |
Palomid 529 |
914913-88-5 | 25mg |
$328.00 | 2023-05-17 | ||
TRC | P165000-50mg |
Palomid 529 |
914913-88-5 | 50mg |
$586.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D297321-50mg |
8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |
914913-88-5 | 98% | 50mg |
$420 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S2238-10mg |
Palomid 529 (P529) |
914913-88-5 | 99.49% | 10mg |
¥1396.66 | 2023-09-18 |
Palomid 529 Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C
3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C
4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt
4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt
4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt
4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic InsightsACS Catalysis, 2018, 8(9), 8324-8335,
Palomid 529 Raw materials
- 4-Methoxybenzyl alcohol
- Pyridine, 2-(4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-
- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-
- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-
- 4-Methoxybenzyl bromide
- Mequinol
- 2-Bromopyridine
- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-
- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-
Palomid 529 Preparation Products
Palomid 529 Literatura relevante
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:914913-88-5)Palomid 529

Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):211.0/357.0